1-(2-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]thiourea
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Overview
Description
3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of ethyl and isopropyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylphenyl)-1-(4-isopropylphenyl)thiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 4-isopropylaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction can be represented as follows:
2-Ethylphenyl isothiocyanate+4-Isopropylaniline→3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2-ethylphenyl)-1-(4-isopropylphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the thiourea group allows it to form hydrogen bonds and interact with active sites of enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylphenyl)-1-(4-isopropylphenyl)thiourea
- 3-(2-Ethylphenyl)-1-(4-tert-butylphenyl)thiourea
- 3-(2-Propylphenyl)-1-(4-isopropylphenyl)thiourea
Uniqueness
3-(2-Ethylphenyl)-1-(4-isopropylphenyl)thiourea is unique due to the specific combination of ethyl and isopropyl groups attached to the phenyl rings. This structural arrangement can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H22N2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3-(4-propan-2-ylphenyl)thiourea |
InChI |
InChI=1S/C18H22N2S/c1-4-14-7-5-6-8-17(14)20-18(21)19-16-11-9-15(10-12-16)13(2)3/h5-13H,4H2,1-3H3,(H2,19,20,21) |
InChI Key |
CUCLWAJSLMPLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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